molecular formula C12H17NO2 B578550 2-(3-(Benzylamino)oxetan-3-yl)ethanol CAS No. 1223573-34-9

2-(3-(Benzylamino)oxetan-3-yl)ethanol

Cat. No.: B578550
CAS No.: 1223573-34-9
M. Wt: 207.273
InChI Key: JVFHTAATPZQWKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-(Benzylamino)oxetan-3-yl)ethanol is a chemical compound with the molecular formula C₁₂H₁₇NO₂ It is characterized by the presence of an oxetane ring, which is a four-membered cyclic ether, and a benzylamino group attached to the oxetane ring

Scientific Research Applications

2-(3-(Benzylamino)oxetan-3-yl)ethanol has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of complex molecules and polymers.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(Benzylamino)oxetan-3-yl)ethanol typically involves the following steps:

    Formation of the Oxetane Ring: The oxetane ring can be synthesized through the cyclization of appropriate precursors under basic conditions. For example, the reaction of an epoxide with a nucleophile can lead to the formation of the oxetane ring.

    Introduction of the Benzylamino Group: The benzylamino group can be introduced through nucleophilic substitution reactions. This can be achieved by reacting the oxetane intermediate with benzylamine under suitable conditions.

    Hydroxylation: The final step involves the introduction of the hydroxyl group to form the ethanol moiety. This can be accomplished through various hydroxylation reactions, such as the reaction of the oxetane intermediate with a hydroxylating agent.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above. The process would typically be scaled up to accommodate larger quantities, with considerations for cost-effectiveness, yield optimization, and safety.

Chemical Reactions Analysis

Types of Reactions

2-(3-(Benzylamino)oxetan-3-yl)ethanol can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The benzylamino group can be reduced to form primary amines.

    Substitution: The oxetane ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Formation of aldehydes or ketones.

    Reduction: Formation of primary amines.

    Substitution: Formation of various substituted oxetane derivatives.

Mechanism of Action

The mechanism of action of 2-(3-(Benzylamino)oxetan-3-yl)ethanol involves its interaction with specific molecular targets and pathways. The benzylamino group can interact with various receptors or enzymes, leading to biological effects. The oxetane ring may also play a role in modulating the compound’s activity by influencing its binding affinity and stability.

Comparison with Similar Compounds

Similar Compounds

    2-(3-(Amino)oxetan-3-yl)ethanol: Lacks the benzyl group, which may result in different biological activity and chemical reactivity.

    2-(3-(Benzylamino)oxetan-3-yl)propanol: Similar structure but with a propanol moiety instead of ethanol, which may affect its solubility and reactivity.

    2-(3-(Benzylamino)oxetan-3-yl)acetic acid:

Uniqueness

2-(3-(Benzylamino)oxetan-3-yl)ethanol is unique due to the combination of the oxetane ring and the benzylamino group, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields of research and industry.

Properties

IUPAC Name

2-[3-(benzylamino)oxetan-3-yl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2/c14-7-6-12(9-15-10-12)13-8-11-4-2-1-3-5-11/h1-5,13-14H,6-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVFHTAATPZQWKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CO1)(CCO)NCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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